molecular formula C19H21NO4 B557747 Fmoc-D-allo-threoninol CAS No. 143143-54-8

Fmoc-D-allo-threoninol

Cat. No.: B557747
CAS No.: 143143-54-8
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-XIKOKIGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-allo-threoninol typically involves the protection of the amino group of D-allo-threoninol with the Fmoc group. This can be achieved by reacting D-allo-threoninol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents . The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-allo-threoninol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-D-allo-threoninol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-threoninol: Similar in structure but derived from L-threonine.

    Fmoc-D-threoninol: Similar but lacks the allo configuration.

    Fmoc-D-serinol: Similar but derived from serine.

Uniqueness

Fmoc-D-allo-threoninol is unique due to its specific stereochemistry, which can influence the folding and function of the synthesized peptides. This makes it particularly valuable in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-XIKOKIGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426523
Record name Fmoc-D-allo-threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143143-54-8
Record name Fmoc-D-allo-threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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